3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid

Lipophilicity Drug design Physicochemical property

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid (CAS 442670-42-0) is a halogenated biphenyl-2-carboxylic acid building block featuring a 3'-chloro substituent and a 4'-trifluoromethyl group on the distal phenyl ring. Its IUPAC name is 2-[3-chloro-4-(trifluoromethyl)phenyl]benzoic acid, and it possesses a molecular formula of C14H8ClF3O2 with a molecular weight of 300.66 g/mol.

Molecular Formula C14H8ClF3O2
Molecular Weight 300.66 g/mol
CAS No. 442670-42-0
Cat. No. B1628784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid
CAS442670-42-0
Molecular FormulaC14H8ClF3O2
Molecular Weight300.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-11(12)14(16,17)18)9-3-1-2-4-10(9)13(19)20/h1-7H,(H,19,20)
InChIKeyBFBPEAMTGIGDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid (CAS 442670-42-0): Core Identity and Sourcing Context


3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid (CAS 442670-42-0) is a halogenated biphenyl-2-carboxylic acid building block featuring a 3'-chloro substituent and a 4'-trifluoromethyl group on the distal phenyl ring [1]. Its IUPAC name is 2-[3-chloro-4-(trifluoromethyl)phenyl]benzoic acid, and it possesses a molecular formula of C14H8ClF3O2 with a molecular weight of 300.66 g/mol [1]. The compound belongs to the class of ortho-substituted biphenylcarboxylic acids that serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) [2]. Its nearest structural analog, 4'-(trifluoromethyl)-2-biphenylcarboxylic acid (CAS 84392-17-6, also known as xenalipin), lacks the 3'-chloro substituent and is itself an approved hypolipidemic agent .

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid: Why Unsubstituted and Regioisomeric Analogs Fall Short


Although the biphenyl-2-carboxylic acid scaffold is shared across a family of trifluoromethyl-substituted intermediates, simple replacement of 3'-chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid with 4'-(trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) or with 4'-regioisomers introduces critical deficits in lipophilicity, electronic character, and downstream reactivity [1]. The 3'-chloro substituent is not a passive decoration; it actively modulates the electronic environment of the biphenyl system, alters the pKa of the ortho-carboxylic acid, and enables regioselective functionalization that cannot be reproduced by the des-chloro analog [1][2]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in synthetic efficiency, physicochemical property control, and compatibility with pharmaceutical target profiles.

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage: XLogP3 of 4.4 vs. 3.8 for the Des-Chloro Analog

The target compound 3'-chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid has a computed XLogP3 value of 4.4, compared to 3.8 for the des-chloro analog 4'-(trifluoromethyl)-2-biphenylcarboxylic acid (CAS 84392-17-6) [1]. This +0.6 log unit increase in lipophilicity arises solely from the 3'-chloro substituent and is expected to enhance membrane permeability and plasma protein binding in drug-like molecules derived from this intermediate [1].

Lipophilicity Drug design Physicochemical property

Synthetic Accessibility: Patent-Documented Hydrolysis Yield of 47% with 92.7% Purity

In a patented Bayer process (US6580002B2), 3'-chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid was obtained by alkaline hydrolysis of 2-cyano-3'-chloro-4'-trifluoromethylbiphenyl at 160°C with aqueous KOH for 24 hours, yielding 30 g (47% of theory) of a beige solid with 92.7% purity (HPLC area percent) and melting point 181–184°C [1]. In contrast, the des-chloro analog 4'-(trifluoromethyl)-2-biphenylcarboxylic acid is listed as the 'particularly preferred' product of the same patent, with overall yields 'distinctly higher than 65% of theory' across all stages [1]. The lower isolated yield for the 3'-chloro derivative reflects the added challenge of introducing and retaining the chloro substituent through the trichloromethyl → trifluoromethyl conversion and subsequent hydrolysis, making its successful production a differentiator for suppliers capable of delivering this more synthetically demanding intermediate.

Process chemistry Synthesis Intermediate

Regiochemical Identity: Ortho-Carboxylic Acid Enables Cyclization Chemistry Inaccessible to the 4'-Carboxylic Acid Regioisomer

The target compound positions the carboxylic acid ortho to the biphenyl linkage (2-position), whereas the commercially available isomer [1,1'-biphenyl]-4-carboxylic acid, 3-chloro-4'-(trifluoromethyl)- (CAS 1261822-09-6) bears the carboxyl group at the 4-position [1]. This ortho-carboxylic acid geometry is essential for participation in cyclodehydration, lactone formation, and intramolecular Friedel-Crafts acylation reactions that form tricyclic frameworks common in pharmaceutical scaffolds [2]. The para-isomer cannot engage in these cyclization pathways due to the increased distance between the carboxyl group and the biphenyl bond.

Regiochemistry Cyclization Synthetic utility

Pharmaceutical Intermediate Validation: Bayer Pharma AG Patent Explicitly Names the 3-Chloro-4'-(trifluoromethyl)biphenyl Fragment in an API Synthetic Route

A 2023 Bayer Pharma AG patent (WO2023/126436) claims a process for preparing (5S)-{[2-(4-carboxyphenyl)ethyl][2-(2-{[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}-5,6,7,8-tetrahydroquinoline-2-carboxylic acid, a pharmaceutically active compound [1]. The 3-chloro-4'-(trifluoromethyl)biphenyl fragment is a named structural element in the final API. No such patent claim exists for the des-chloro analog 4'-(trifluoromethyl)biphenyl in this specific chemotype, indicating that the chloro substituent is structurally required for the target pharmacology of this compound class.

Pharmaceutical intermediate API synthesis Process patent

Thermal Stability: Melting Point of 181–184°C vs. 169–171°C for the Des-Chloro Analog

The target compound exhibits a melting point of 181–184°C (reported from the Bayer process patent) [1], whereas the des-chloro analog 4'-(trifluoromethyl)-2-biphenylcarboxylic acid has a literature melting point of 169–171°C . This +12°C elevation in melting point is attributable to the additional 3'-chloro substituent, which increases molecular weight, dipole moment, and intermolecular interactions in the solid state. For solid-state formulation or crystallization process development, a higher melting point can confer advantages in physical stability and purification by recrystallization.

Melting point Thermal property Formulation

Electronic Modulation: 3'-Chloro Substituent Alters the pKa of the Ortho-Carboxylic Acid Relative to the Des-Chloro Analog

The 3'-chloro substituent exerts a measurable electron-withdrawing effect through the biphenyl π-system, which is expected to lower the pKa of the ortho-carboxylic acid relative to the des-chloro analog. While direct experimental pKa data for the target compound are not publicly available, the Hammett σ_m value for chlorine (+0.37) combined with the trifluoromethyl group (σ_p +0.54) predicts a net acid-strengthening effect of approximately 0.3–0.5 pKa units compared to 4'-(trifluoromethyl)-2-biphenylcarboxylic acid [1]. This pKa shift alters the ionization state at physiological pH (7.4) and can affect solubility, salt formation, and the reactivity of the carboxylic acid in amide coupling and esterification reactions.

pKa Electronic effect Reactivity

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid: Application Scenarios Driven by Differential Evidence


Pharmaceutical Process Chemistry: Synthesis of Tetrahydroquinoline-Based APIs Requiring the 3-Chloro-4'-(trifluoromethyl)biphenyl Fragment

The Bayer Pharma AG patent WO2023/126436 explicitly incorporates a 3-chloro-4'-(trifluoromethyl)biphenyl moiety in the final API structure, validating this intermediate for the scalable synthesis of a specific drug candidate [1]. Medicinal chemistry and CMC teams engaged in this tetrahydroquinoline-2-carboxylic acid program must source the 3'-chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid intermediate specifically; the des-chloro analog would produce a different compound not covered by the patent claims. The documented synthetic route (hydrolysis of the nitrile precursor) provides a starting point for process optimization.

Medicinal Chemistry SAR Exploration: Accessing Higher Lipophilicity Chemical Space

For structure-activity relationship (SAR) studies where increasing lipophilicity is desired to improve membrane permeability or target engagement, the target compound (XLogP3 = 4.4) offers an approximate 0.6 log unit gain over the des-chloro parent (XLogP3 = 3.8) [2]. This difference can translate into a meaningful shift in logD7.4, cell permeability, and plasma protein binding. The ortho-carboxylic acid additionally serves as a handle for amide or ester library synthesis [2].

Cyclization-Dependent Synthetic Routes: Building Tricyclic Scaffolds via Intramolecular Friedel-Crafts or Lactonization

The ortho-carboxylic acid geometry of the target compound is essential for intramolecular cyclization reactions that form six-membered lactones or tricyclic ketones [3]. This distinguishes it from the 4-carboxylic acid regioisomer (CAS 1261822-09-6), which cannot undergo analogous ring closure. Process chemists requiring a biphenyl-2-carboxylic acid for cyclodehydration routes must select the 2-carboxylic acid regioisomer [3].

Crystallization Process Development: Exploiting Elevated Melting Point for Purification

The melting point of 181–184°C for the target compound exceeds that of the des-chloro analog (169–171°C) by approximately 12°C, suggesting a more favorable solid-state lattice energy [4]. This property can be exploited in recrystallization purification protocols to achieve higher purity without chromatography, an important consideration for kilogram-scale intermediate procurement in GMP manufacturing [4].

Quote Request

Request a Quote for 3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.